molecular formula C7H5BrFI B2409918 2-Bromo-1-(fluoromethyl)-3-iodobenzene CAS No. 2244085-66-1

2-Bromo-1-(fluoromethyl)-3-iodobenzene

Cat. No. B2409918
CAS RN: 2244085-66-1
M. Wt: 314.924
InChI Key: WTZVEXHBLXARTR-UHFFFAOYSA-N
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Description

2-Bromo-1-(fluoromethyl)-3-iodobenzene, also known as this compound, is a chemical compound that is used in a variety of research applications. It is a halogenated aromatic compound with a molecular formula of C6H3BrFI. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1. Synthesis of Benzofurans

2-Bromo-1-(fluoromethyl)-3-iodobenzene is used in the synthesis of benzofurans. A study by Lu et al. (2007) demonstrated a CuI-catalyzed coupling process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans, a class of compounds with diverse applications in pharmaceuticals and materials science (Lu, Wang, Zhang, & Ma, 2007).

2. Vibrational Spectra Analysis

In the field of spectroscopy, the vibrational spectra of halobenzene cations, including derivatives similar to this compound, have been studied. Kwon et al. (2002) investigated these spectra using mass-analyzed threshold ionization, contributing to our understanding of the electronic states and ionization energies of these compounds (Kwon, Kim, & Kim, 2002).

3. Copper-Mediated Fluoroalkylation

Research by Zhu et al. (2015) explored the copper(0)-mediated fluoroalkylation of iodobenzene, including compounds structurally similar to this compound. This study helps understand the role of the R substituent in the reactivity of difluoroalkyl copper species, important in developing new fluoroalkylation reactions (Zhu, Ni, Gao, & Hu, 2015).

4. Synthesis of Dibromobenzenes

This compound is also relevant in the synthesis of 1,2-Dibromobenzenes, valuable precursors for various organic transformations. Diemer, Leroux, and Colobert (2011) reported methods for the synthesis of these compounds, emphasizing their significance in organic chemistry (Diemer, Leroux, & Colobert, 2011).

properties

IUPAC Name

2-bromo-1-(fluoromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVEXHBLXARTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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